2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
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Overview
Description
2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound featuring a quinazoline core, a piperidine ring, and a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 3-amino-5,5-dimethylcyclohex-2-en-1-one with acyl- or aroylpyruvic acids.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction involving 3,5-dimethylpiperidine.
Attachment of the Carbodithioate Group: The final step involves the reaction of the intermediate with carbon disulfide and a suitable alkylating agent to form the carbodithioate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinazoline core.
Reduction: Reduction reactions can target the carbonyl groups within the quinazoline and piperidine structures.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and carbodithioate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is particularly noted for its biological activity.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbodithioate group may also play a role in binding to metal ions or other biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids
- 5-Substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
- 2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines
Uniqueness
What sets 2-[(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate apart is its combination of a quinazoline core with a piperidine ring and a carbodithioate group
Properties
Molecular Formula |
C20H28N4O2S2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C20H28N4O2S2/c1-12-5-13(2)10-24(9-12)19(27)28-11-17(26)23-18-21-8-14-15(22-18)6-20(3,4)7-16(14)25/h8,12-13H,5-7,9-11H2,1-4H3,(H,21,22,23,26) |
InChI Key |
LIANIGSWZYYABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=S)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C)C |
Origin of Product |
United States |
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